3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
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Overview
Description
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline class of heterocyclic compounds. This compound is characterized by its complex structure, which includes a quinoline core substituted with benzoyl, dimethoxy, and phenylpiperazine groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Phenylpiperazine: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where 4-phenylpiperazine reacts with a suitable leaving group on the quinoline core.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the phenylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Nalidixic Acid: An antibacterial agent that shares structural similarities with quinoline derivatives.
Uniqueness
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of benzoyl, dimethoxy, and phenylpiperazine groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21;/h3-12,17-19H,13-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCRMYSBPQBNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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